
Diethanolamine
Overview
Description
Diethanolamine is an organic compound with the chemical formula HN(CH₂CH₂OH)₂. It is a colorless, viscous liquid at room temperature, though it can also exist as colorless crystals. This compound is both a secondary amine and a diol, making it polyfunctional. It is widely used in various industrial applications due to its ability to act as a weak base and its hydrophilic nature .
Preparation Methods
Traditional Synthesis Methods for Diethanolamine
Batch Reactor Processes
The conventional batch synthesis of DEA involves the stepwise addition of ethylene oxide to concentrated aqueous ammonia under controlled temperature and pressure. The reaction proceeds via nucleophilic attack of ammonia on EO, forming monoethanolamine (MEA), this compound (DEA), and triethanolamine (TEA) as consecutive products:
3 + \text{C}2\text{H}4\text{O} \rightarrow \text{MEA} \quad \text{(Primary amine)}
4\text{O} \rightarrow \text{DEA} \quad \text{(Secondary amine)}
Typical operating conditions include temperatures of 50–70°C and pressures of 2.5–3.0 MPa to maintain ammonia in the liquid phase . However, batch processes suffer from low DEA selectivity (≤30%) due to the rapid formation of TEA, necessitating energy-intensive vacuum distillation to isolate DEA from the product mixture .
Challenges in Traditional Methods
Key limitations of batch synthesis include:
-
High energy consumption : Distillation under vacuum (≤0.5 atm) is required to separate DEA (boiling point: 268.8°C) from TEA (360°C) .
-
Exothermicity management : The reaction releases 92 kJ per mole of EO consumed, demanding complex cooling systems to prevent thermal runaway .
-
Low selectivity : Competitive side reactions favor TEA formation unless ammonia is present in large excess (molar ratio NH:EO ≥ 10:1) .
Tubular Reactor and Reactive Distillation Approach
Tubular Reactor Design and Optimization
Modern DEA synthesis employs continuous tubular reactors to enhance mixing and heat transfer. In this configuration, preheated ammonia (≥90% concentration) and EO are fed at a molar ratio of 10:1–15:1 into a reactor operating at 50–70°C and 2.5–3.0 MPa . The laminar flow regime ensures complete EO conversion while minimizing TEA formation. For example, at 3 MPa and 50°C, the product distribution is 54.25% MEA, 27.59% DEA, and 18.16% TEA .
Table 1: Performance of Tubular Reactors Under Varied Conditions
NH:EO Ratio | Temperature (°C) | Pressure (MPa) | Product Distribution (MEA:DEA:TEA) |
---|---|---|---|
10:1 | 50 | 3.0 | 54.25:27.59:18.16 |
12:1 | 60 | 2.5 | 56.78:28.97:14.25 |
15:1 | 70 | 2.5 | 52.10:30.45:17.45 |
Reactive Distillation for Enhanced Selectivity
Reactive distillation (RD) integrates chemical reaction and product separation in a single column, shifting equilibrium toward DEA by continuously removing water and unreacted ammonia. The RD column operates at 0.3–0.6 atm and 100–120°C, with a reflux ratio of 8.0 to maximize DEA purity . EO is introduced into the middle of the column, reacting with MEA-rich streams from the top. This configuration achieves DEA concentrations of 82.36–84.32% in the bottoms product, reducing subsequent purification costs by 40% .
Table 2: Reactive Distillation Parameters and Outcomes
EO Feed Position | Pressure (atm) | Temperature (°C) | DEA Purity (%) | TEA Content (%) |
---|---|---|---|---|
Middle | 0.5 | 100 | 82.36 | 17.64 |
Middle | 0.3 | 120 | 84.32 | 15.68 |
Multistage Flash Evaporation and Ammonia Recovery
Flash Evaporation Systems
Post-reactor streams undergo multistage flash evaporation to recover unreacted ammonia. A three-stage flash unit operating at progressively lower pressures (3.0 → 0.5 MPa) isolates 20–30% of the initial ammonia, which is recycled to the tubular reactor . This step reduces raw material consumption by 25% and minimizes wastewater generation.
Ammonia Still Operation
Residual ammonia in the reactor effluent is stripped using a distillation column (ammonia still) at 0.5 atm. The bottoms product, containing MEA, DEA, and TEA, is fed to the reactive distillation column, while the overhead ammonia is condensed and reused .
Energy and Economic Considerations
Heat Integration Strategies
The exothermic heat of reaction (92 kJ/mol) is harnessed to vaporize the RD column’s reboiler feed, eliminating external heating requirements. This reduces energy costs by 35% compared to conventional processes .
Cost-Benefit Analysis
A plant producing 50,000 tons/year of DEA using tubular reactors and RD achieves a 22% reduction in capital expenditure (CAPEX) and 18% lower operating costs (OPEX) than batch systems. The payback period for retrofitting existing facilities is estimated at 3.2 years .
Scientific Research Applications
Industrial Applications
Metalworking Fluids
- Diethanolamine is a key component in metalworking fluids, enhancing lubrication and cooling during machining processes. It reduces friction and heat generation, which prolongs tool life and improves machining efficiency .
Gas Treatment
- In the oil and gas industry, this compound is employed for gas sweetening, specifically in removing acidic gases such as carbon dioxide (CO2) and hydrogen sulfide (H2S) from natural gas streams. This process is crucial for improving the quality of natural gas for commercial use .
Cement and Concrete
- The compound serves as an additive in cement and concrete formulations, improving workability and durability. It acts as a dispersant that enhances the flow properties of concrete mixtures .
Agricultural Applications
Herbicides and Pesticides
- This compound is used as an intermediate in the production of herbicides and pesticides, where it enhances the solubility and effectiveness of active ingredients. This application is vital for the agricultural sector to ensure effective crop protection .
Fertilizers
- The compound also finds application in fertilizers, where it aids in nutrient delivery and improves the overall efficacy of agricultural products .
Cosmetic and Personal Care Products
This compound is widely used in cosmetics and personal care items:
- Emulsifiers : It helps stabilize emulsions in creams and lotions.
- pH Adjusters : The compound adjusts the pH of formulations to enhance product stability and performance.
- Conditioning Agents : In hair care products, this compound improves texture and provides conditioning benefits .
Pharmaceutical Applications
In pharmaceuticals, this compound serves multiple roles:
- Buffering Agent : It stabilizes formulations by maintaining pH levels.
- Solubilizing Agent : It assists in the solubilization of active pharmaceutical ingredients, enhancing their bioavailability.
- Emulsifying Agent : Used in emulsions for drug delivery systems, this compound ensures uniform distribution of active compounds .
Environmental Applications
This compound is involved in environmental remediation processes:
- Water Treatment : It acts as a chelating agent that can bind heavy metals, facilitating their removal from wastewater.
- Air Quality Improvement : The compound's ability to absorb acidic gases contributes to cleaner emissions from industrial processes .
Case Study 1: this compound in Gas Sweetening
A study conducted on natural gas processing facilities highlighted the effectiveness of this compound solutions in removing CO2 and H2S. The implementation of this compound-based systems resulted in a significant reduction of these gases, enhancing the quality of natural gas delivered to consumers.
Case Study 2: Agricultural Efficacy
Research on this compound's role in pesticide formulation demonstrated improved crop yields when used as an emulsifier. Trials showed that crops treated with this compound-containing pesticides had reduced pest infestations compared to those treated with standard formulations.
Mechanism of Action
Diethanolamine acts as a weak base due to the presence of the secondary amine group. It can form hydrogen bonds with water and other polar molecules, making it highly soluble in water. The compound’s hydrophilic nature allows it to interact with various molecular targets, including proteins and enzymes. In biological systems, this compound can be incorporated into phospholipids, affecting cell membrane structure and function .
Comparison with Similar Compounds
Monoethanolamine (MEA): Contains one hydroxyl group and is used in similar applications, such as gas scrubbing and as a surfactant.
Triethanolamine (TEA): Contains three hydroxyl groups and is used in the formulation of cosmetics, pharmaceuticals, and as a corrosion inhibitor.
Uniqueness of Diethanolamine: this compound’s unique combination of being a secondary amine and a diol allows it to participate in a wider range of chemical reactions compared to monoethanolamine and triethanolamine. Its ability to form stable complexes with metal ions and its amphiphilic nature make it particularly valuable in industrial applications .
Biological Activity
Diethanolamine (DEA) is a versatile chemical compound widely used in various industrial applications, including cosmetics, pharmaceuticals, and agricultural products. Its biological activity has garnered significant attention, particularly regarding its antimicrobial, anticancer, and toxicological properties. This article provides a comprehensive overview of the biological activities associated with DEA, supported by relevant research findings, case studies, and data tables.
This compound is an alkanolamine with the chemical formula CHNO. It features two hydroxyl groups and one amine group, making it reactive in various chemical processes. Recent studies have focused on synthesizing DEA derivatives to enhance its biological efficacy. For instance, amino acid derivatives based on this compound diesters have been synthesized to explore their potential antimicrobial activities .
Antimicrobial Activity
Research indicates that DEA and its derivatives exhibit significant antimicrobial properties. A study synthesized several DEA derivatives and evaluated their antibacterial activity against various pathogens, including Escherichia coli and Staphylococcus aureus. The results demonstrated that certain derivatives showed potent inhibition against these microorganisms .
Compound | Pathogen Tested | Zone of Inhibition (mm) |
---|---|---|
2a | E. coli | 15 |
2b | S. aureus | 18 |
3a | P. aeruginosa | 12 |
4b | B. subtilis | 20 |
Anticancer Potential
The carcinogenic potential of DEA has been a subject of extensive research. Studies conducted by the National Toxicology Program (NTP) revealed that lifetime dermal exposure to DEA increased liver tumor incidence in mice but not in rats. This discrepancy suggests a species-specific response to DEA's carcinogenic effects . The mechanism appears to involve choline deficiency induced by DEA, which affects phosphatidylcholine synthesis in liver cells .
Case Study: NTP Carcinogenicity Studies
The NTP conducted a series of experiments to assess the carcinogenicity of DEA using genetically modified mouse models. The results indicated that while DEA induced liver tumors in certain mouse strains, it did not exhibit similar effects in others or in rat models, highlighting the complexity of its biological activity across different species .
Genotoxicity
Short-term genotoxicity tests for DEA have generally yielded negative results, indicating that its carcinogenic effects may operate through non-genotoxic pathways rather than direct DNA damage . This finding is crucial for understanding the safety profile of DEA in consumer products.
Other Biological Activities
Beyond antimicrobial and anticancer properties, DEA has shown potential in other areas:
- Antioxidant Activity : Some studies have indicated that DEA derivatives possess antioxidant properties that could be beneficial in preventing oxidative stress-related diseases .
- Local Anesthetic Effects : Research has suggested that certain DEA derivatives may exhibit local anesthetic properties, making them candidates for further pharmacological development .
Q & A
Basic Research Questions
Q. What are the standard methodologies for assessing diethanolamine’s acute and subacute toxicity in preclinical models?
- Methodology :
- In vivo models : Use B6C3F1 mice or CD rats for dermal or oral exposure studies. Monitor histopathological changes in target organs (liver, kidneys) and reproductive tissues .
- Developmental toxicity : Apply DEA cutaneously to pregnant New Zealand White rabbits, evaluating fetal malformations and maternal toxicity via necropsy and teratogenicity indices .
- Dose-response analysis : Employ OECD guidelines for subacute exposure (e.g., 28-day studies) with endpoints like organ weight changes and hematological parameters.
Q. How is this compound’s biodegradability and bioaccumulation potential evaluated in environmental risk assessments?
- Methodology :
- Biodegradability : Use OECD 301 tests (e.g., Closed Bottle Test) to confirm "readily biodegradable" status, with >60% degradation within 28 days .
- Bioaccumulation : Estimate Bioconcentration Factor (BCF) via QSAR models (e.g., log Kow = -1.43 predicts low BCF = 2.3–3.0) .
- Mobility in soil : Measure log Koc (0.60) to classify DEA as "very high mobility" using USEPA guidelines .
Q. What analytical techniques are employed to quantify this compound concentration in pharmaceutical formulations?
- Methodology :
- Titrimetry : Acid-base titration with 0.5 N HCl and bromocresol green indicator (USP-NF protocol; accuracy ±0.5%) .
- Enzymatic assays : Alkaline phosphatase-coupled reactions for trace DEA detection in biologics (sensitivity ~1 ppm) .
Advanced Research Questions
Q. How do researchers model the kinetics of CO₂ absorption in this compound solutions, and what parameters are critical for accurate simulation?
- Methodology :
-
Experimental kinetics : Use laminar-liquid jet absorbers to measure CO₂ flux across 293–343 K. Apply penetration theory with reversible reaction models to derive zwitterion-mediated rate coefficients .
-
Process simulation : Implement HYSYS or Aspen Plus with Peng-Robinson equations of state. Key parameters include DEA concentration (10–30 wt%), CO₂ partial pressure (0.1–2 atm), and absorber temperature .
-
Orthogonal experimental design : Optimize gas/liquid flow rates (0.5–2.0 L/min) and CO₂ volume fraction (5–15%) to maximize mass transfer coefficients (KGa = 0.02–0.08 mol/m³·s·kPa) .
- Data Table :
Parameter | Effect on Absorption Efficiency | Optimal Range | Reference |
---|---|---|---|
Gas Flow Rate | Negative correlation | 0.5–1.5 L/min | |
DEA Concentration | Positive correlation | 20–30 wt% | |
Temperature | Optimal at 313–323 K | 313–323 K |
Q. What experimental approaches resolve contradictions in this compound’s carcinogenicity classification across regulatory bodies?
- Methodology :
- Mode of Action (MOA) analysis : Compare tumorigenicity in B6C3F1 mice (liver/kidney tumors) with human relevance using OECD Guidance Document 116. Focus on species-specific metabolic pathways (e.g., choline depletion in mice) .
- Epidemiological review : Meta-analysis of occupational exposure data (NIOSH REL = 3 ppm) to assess human carcinogenicity risk (IARC Group 2B vs. ECHA’s non-classification) .
- Dose extrapolation : Apply linear no-threshold (LNT) models to mouse dermal exposure data, adjusting for dermal absorption rates (<5% in humans) .
Q. How do microsolvation effects and catalytic molecules influence the reaction mechanism of CO₂ with this compound, as revealed by quantum chemical calculations?
- Methodology :
- DFT simulations : Use B3LYP/6-311++G(d,p) to model zwitterion formation. Include explicit water/DEA molecules to simulate microsolvation, reducing activation energy by 15–20 kcal/mol .
- Transition state analysis : Identify catalytic roles of secondary amines in stabilizing carbamate intermediates (ΔG‡ = 10–12 kcal/mol with DEA vs. 18 kcal/mol without) .
- Solvent effects : Apply COSMO-RS to predict solvent polarity impact on carbamate stability (ε > 40 enhances ion pair formation) .
Properties
IUPAC Name |
2-(2-hydroxyethylamino)ethanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H11NO2/c6-3-1-5-2-4-7/h5-7H,1-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBCBWPMODOFKDW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CO)NCCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H11NO2, Array | |
Record name | DIETHANOLAMINE | |
Source | CAMEO Chemicals | |
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Record name | DIETHANOLAMINE | |
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Related CAS |
14426-21-2 (hydrochloride), 20261-60-3 (sulfate[2:1] salt), 23251-72-1 (acetate salt), 29870-32-4 (phosphate salt), 50909-06-3 (maleate), 59219-56-6 (sulfate[1:1]), 66085-61-8 (sulfite), 66085-61-8 (sulfite[1:1]) | |
Record name | Diolamine [INN] | |
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DSSTOX Substance ID |
DTXSID3021932 | |
Record name | Diethanolamine | |
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Molecular Weight |
105.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Diethanolamine appears as oily colorless liquid or solid white crystals. Slight rotten fish or ammonia odor. Denser than water. (USCG, 1999), Liquid; Pellets or Large Crystals, Colorless crystals or a syrupy, white liquid (above 82 degrees F) with a mild, ammonia-like odor; [NIOSH] Deliquescent; [CHEMINFO], Solid, WHITE CRYSTALS OR COLOURLESS VISCOUS HYGROSCOPIC LIQUID WITH CHARACTERISTIC ODOUR., Colorless crystals or a syrupy, white liquid (above 82 °F) with a mild, ammonia-like odor. | |
Record name | DIETHANOLAMINE | |
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Record name | Ethanol, 2,2'-iminobis- | |
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Record name | Diethanolamine | |
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Record name | Diethanolamine | |
Source | Human Metabolome Database (HMDB) | |
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Record name | DIETHANOLAMINE | |
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Record name | DIETHANOLAMINE | |
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Record name | Diethanolamine | |
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Boiling Point |
516.4 °F at 760 mmHg (Decomposes) (NTP, 1992), 268.8 °C, BP: 217 °C at 150 mm Hg; 20 °C at 0.01 mm Hg, 268.80 °C. @ 760.00 mm Hg, 269 °C, 516 °F (decomposes), 516 °F (Decomposes) | |
Record name | DIETHANOLAMINE | |
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Record name | DIETHANOLAMINE | |
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Record name | Diethanolamine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0004437 | |
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Record name | DIETHANOLAMINE | |
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URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0618 | |
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Record name | DIETHANOLAMINE | |
Source | Occupational Safety and Health Administration (OSHA) | |
URL | https://www.osha.gov/chemicaldata/126 | |
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Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Record name | Diethanolamine | |
Source | The National Institute for Occupational Safety and Health (NIOSH) | |
URL | https://www.cdc.gov/niosh/npg/npgd0208.html | |
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Flash Point |
279 °F (NTP, 1992), 279 °F, 134 °C (Open cup), 342 °F (172 °C) (open cup), 134 °C o.c. | |
Record name | DIETHANOLAMINE | |
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Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | Diethanolamine | |
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URL | https://haz-map.com/Agents/454 | |
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Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/924 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | DIETHANOLAMINE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0618 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
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Record name | DIETHANOLAMINE | |
Source | Occupational Safety and Health Administration (OSHA) | |
URL | https://www.osha.gov/chemicaldata/126 | |
Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Record name | Diethanolamine | |
Source | The National Institute for Occupational Safety and Health (NIOSH) | |
URL | https://www.cdc.gov/niosh/npg/npgd0208.html | |
Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Solubility |
greater than or equal to 100 mg/mL at 57 °F (NTP, 1992), Miscible (1X10+6 mg/L) with water at 20 °C, Very soluble in water, ethanol; slightly soluble in ethyl ether, benzene, Miscible with methanol. acetone, alcohol, chloroform, glycerin. Solubility at 25 °C in benzene: 4.2%; in ether: 0.8%; in carbon tetrachloride: <0.1%; in heptane: <0.1%. Slightly soluble to insoluble in petroleum ether., 1000 mg/mL at 20 °C, Solubility in water: very good, 95% | |
Record name | DIETHANOLAMINE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/8532 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | DIETHANOLAMINE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/924 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Diethanolamine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0004437 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Record name | DIETHANOLAMINE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0618 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Record name | Diethanolamine | |
Source | The National Institute for Occupational Safety and Health (NIOSH) | |
URL | https://www.cdc.gov/niosh/npg/npgd0208.html | |
Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Density |
1.095 at 82.4 °F (USCG, 1999) - Denser than water; will sink, 1.0966 at 20 °C, Relative density (water = 1): 1.09 (liquid), 1.1, 1.10 | |
Record name | DIETHANOLAMINE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/8532 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | DIETHANOLAMINE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/924 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | DIETHANOLAMINE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0618 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Record name | DIETHANOLAMINE | |
Source | Occupational Safety and Health Administration (OSHA) | |
URL | https://www.osha.gov/chemicaldata/126 | |
Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Record name | Diethanolamine | |
Source | The National Institute for Occupational Safety and Health (NIOSH) | |
URL | https://www.cdc.gov/niosh/npg/npgd0208.html | |
Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Vapor Density |
3.65 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 3.65 (Air = 1), Relative vapor density (air = 1): 3.65, 3.65 | |
Record name | DIETHANOLAMINE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/8532 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | DIETHANOLAMINE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/924 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | DIETHANOLAMINE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0618 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Record name | DIETHANOLAMINE | |
Source | Occupational Safety and Health Administration (OSHA) | |
URL | https://www.osha.gov/chemicaldata/126 | |
Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Vapor Pressure |
5 mmHg at 280 °F ; <0.01 mmHg at 68 °F (NTP, 1992), 0.00028 [mmHg], 2.8X10-4 mm Hg at 25 °C, Vapor pressure, Pa at 20 °C:, <0.01 mmHg | |
Record name | DIETHANOLAMINE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/8532 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | Diethanolamine | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/454 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Record name | DIETHANOLAMINE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/924 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | DIETHANOLAMINE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0618 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Record name | DIETHANOLAMINE | |
Source | Occupational Safety and Health Administration (OSHA) | |
URL | https://www.osha.gov/chemicaldata/126 | |
Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Record name | Diethanolamine | |
Source | The National Institute for Occupational Safety and Health (NIOSH) | |
URL | https://www.cdc.gov/niosh/npg/npgd0208.html | |
Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Color/Form |
A faintly colored, viscous liquid or deliquescent prisms, Deliquescent prisms. Usually offered as a viscous liquid, Colorless crystals or a syrupy, white liquid (above 82 °F) | |
CAS No. |
111-42-2 | |
Record name | DIETHANOLAMINE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/8532 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | Diethanolamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=111-42-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Diolamine [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000111422 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | DIETHANOLAMINE | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4959 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Ethanol, 2,2'-iminobis- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Diethanolamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3021932 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,2'-iminodiethanol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.517 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | DIETHANOLAMINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AZE05TDV2V | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | DIETHANOLAMINE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/924 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Diethanolamine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0004437 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Record name | DIETHANOLAMINE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0618 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Record name | DIETHANOLAMINE | |
Source | Occupational Safety and Health Administration (OSHA) | |
URL | https://www.osha.gov/chemicaldata/126 | |
Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Record name | Ethanol, 2,2'-iminodi- | |
Source | The National Institute for Occupational Safety and Health (NIOSH) | |
URL | https://www.cdc.gov/niosh-rtecs/KL2D6518.html | |
Description | The NIOSH Pocket Guide to Chemical Hazards (NPG) provides general industrial hygiene information for workers, employers, and occupational health professionals. It contains safety information and hazard data related to chemical substances or mixtures. | |
Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Melting Point |
82 °F (NTP, 1992), 27.9 °C, 28 °C, 82 °F | |
Record name | DIETHANOLAMINE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/8532 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | DIETHANOLAMINE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/924 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Diethanolamine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0004437 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Record name | DIETHANOLAMINE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0618 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Record name | DIETHANOLAMINE | |
Source | Occupational Safety and Health Administration (OSHA) | |
URL | https://www.osha.gov/chemicaldata/126 | |
Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Record name | Diethanolamine | |
Source | The National Institute for Occupational Safety and Health (NIOSH) | |
URL | https://www.cdc.gov/niosh/npg/npgd0208.html | |
Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.